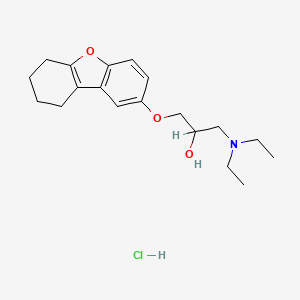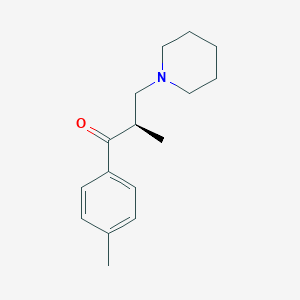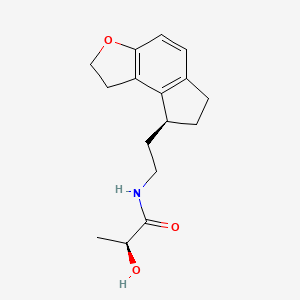
(S)-2-Hydroxy-ramelteon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-ramelteon is a chiral derivative of ramelteon, a synthetic melatonin receptor agonist used primarily for the treatment of insomnia. The compound is characterized by the presence of a hydroxyl group at the second position of the ramelteon molecule, which significantly influences its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-ramelteon typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the ramelteon core structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is achieved through selective hydroxylation reactions. This can be done using reagents such as osmium tetroxide (OsO₄) in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chiral chromatography or the use of chiral auxiliaries, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient and consistent hydroxylation.
Chiral Catalysts: Employing chiral catalysts to enhance the selectivity and yield of the desired (S)-enantiomer.
Purification: Advanced purification techniques, including crystallization and high-performance liquid chromatography (HPLC), to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-ramelteon undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of the hydroxyl group to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-keto-ramelteon.
Reduction: Formation of ramelteon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Hydroxy-ramelteon has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
(S)-2-Hydroxy-ramelteon exerts its effects primarily through its interaction with melatonin receptors (MT1 and MT2) in the brain. By binding to these receptors, it mimics the action of endogenous melatonin, thereby regulating sleep-wake cycles and promoting sleep. The hydroxyl group at the second position enhances its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
Ramelteon: The parent compound, lacking the hydroxyl group at the second position.
Tasimelteon: Another melatonin receptor agonist with a different chemical structure.
Agomelatine: A melatonergic antidepressant with a distinct mechanism of action.
Uniqueness
(S)-2-Hydroxy-ramelteon is unique due to its enhanced binding affinity and selectivity for melatonin receptors, attributed to the presence of the hydroxyl group. This modification potentially offers improved pharmacokinetic and pharmacodynamic properties compared to its parent compound, ramelteon.
Properties
CAS No. |
1639809-89-4 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2S)-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10-,12-/m0/s1 |
InChI Key |
FGFNIJYHXMJYJN-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


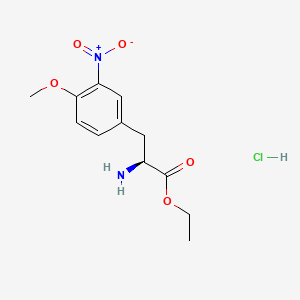
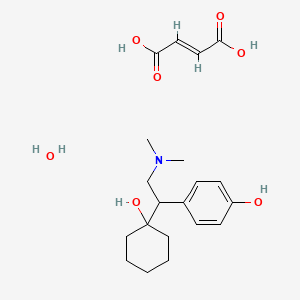

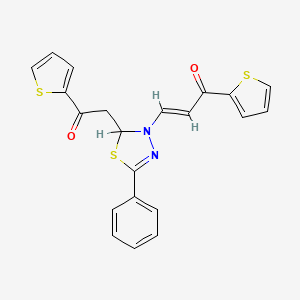
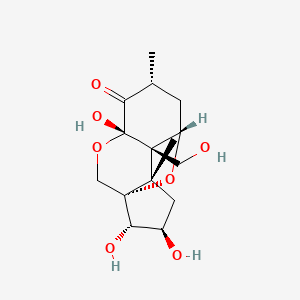

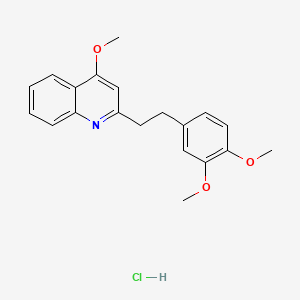

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)



